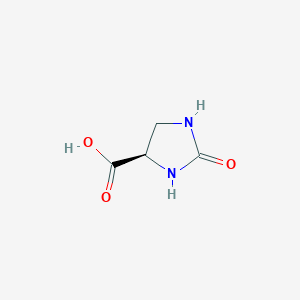

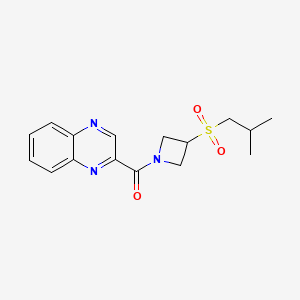

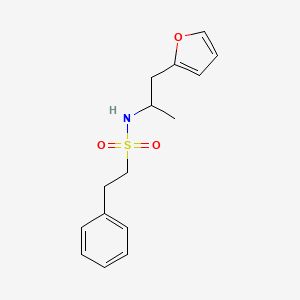

![molecular formula C19H22N2O B2547060 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-34-7](/img/structure/B2547060.png)

5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.

Applications De Recherche Scientifique

Luminescence Sensing Applications

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors for these chemicals (Shi et al., 2015).

Antioxidant and Antimicrobial Activities

The synthesis and evaluation of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol have revealed their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase. Some of these compounds show promise in anti-inflammatory models, highlighting their potential antioxidant and antimicrobial activities (Unangst et al., 1994).

Analytical Chemistry Applications

The availability of dimethyl derivatives of imidazolinone herbicides has facilitated the development of efficient and multiresidue gas chromatographic methods for the trace level analysis of these herbicides in various matrices, including water, soybean, and soil. This represents a significant advancement in analytical techniques for environmental monitoring and agricultural science (Anisuzzaman et al., 2000).

Coordination Polymers for Sorption and Sensing

The assembly of imidazole-containing ligands with different transition metal salts has led to the creation of new coordination polymers with potential applications in sorption and photoluminescence. These materials display selective adsorption of CO2 over N2 and can probe acetone molecules via fluorescence quenching, offering promising avenues for environmental sensing and catalysis (Deng et al., 2017).

Synthesis and Reactivity of Imidazole Derivatives

Research into the syntheses and reactions of imidazole derivatives, including the exploration of new synthetic routes and the study of their reactivity, contributes to the broader understanding of heterocyclic chemistry. This knowledge can be applied in the development of new materials, pharmaceuticals, and catalytic processes, demonstrating the versatility and importance of imidazole derivatives in scientific research (Ferguson & Schofield, 1975).

Propriétés

IUPAC Name |

5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQGJXKXNZPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

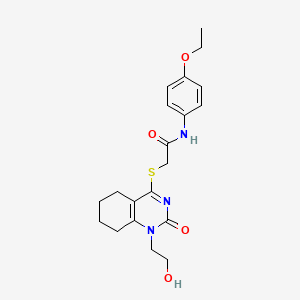

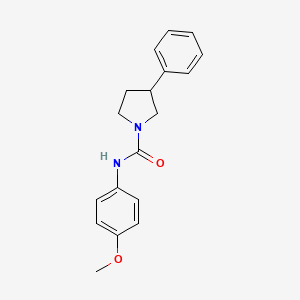

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

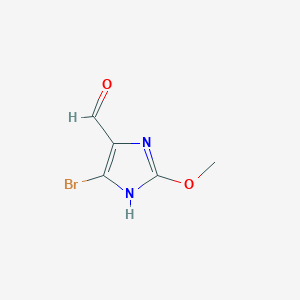

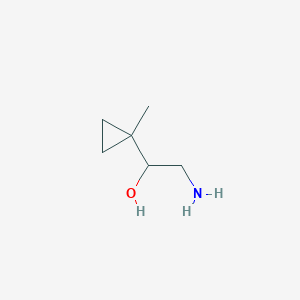

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

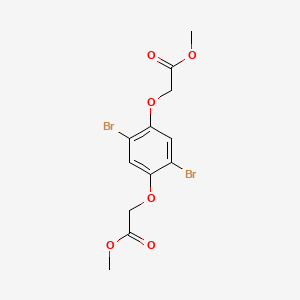

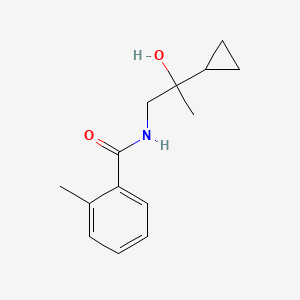

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)